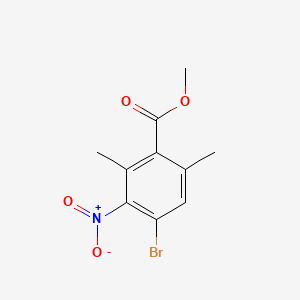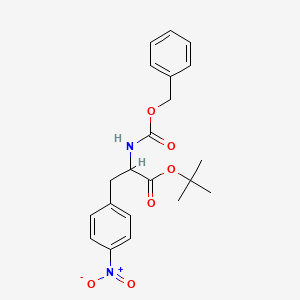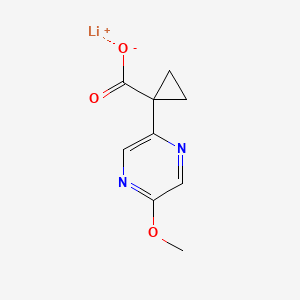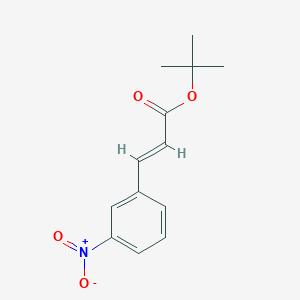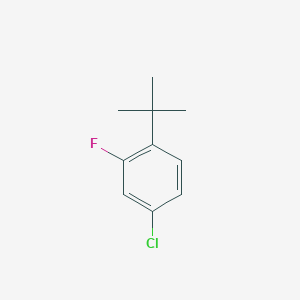
1-(Tert-butyl)-4-chloro-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butyl)-4-chloro-2-fluorobenzene is an organic compound that belongs to the class of aromatic compounds known as halobenzenes. This compound features a benzene ring substituted with a tert-butyl group, a chlorine atom, and a fluorine atom. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Tert-butyl)-4-chloro-2-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of tert-butylbenzene. The process typically includes:
Chlorination: Tert-butylbenzene is reacted with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom.
Fluorination: The chlorinated product is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a more selective reagent such as Selectfluor.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and selectivity of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Tert-butyl)-4-chloro-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (S_NAr) reactions, where the chlorine or fluorine atom is replaced by a nucleophile.
Oxidation and Reduction: The tert-butyl group can be oxidized to form tert-butyl alcohol or further oxidized to tert-butyl hydroperoxide. Reduction reactions can also occur, leading to the removal of halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 1-(tert-butyl)-4-methoxy-2-fluorobenzene can be formed.
Oxidation Products: Tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction Products: Dehalogenated benzene derivatives.
Applications De Recherche Scientifique
1-(Tert-butyl)-4-chloro-2-fluorobenzene has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying halogenated aromatic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Medicine: Research into its potential therapeutic applications includes its use in drug discovery and development, especially for targeting specific biological pathways.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science for developing advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(Tert-butyl)-4-chloro-2-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of the tert-butyl group can influence the compound’s binding affinity and specificity. The halogen atoms (chlorine and fluorine) can participate in halogen bonding and other non-covalent interactions, affecting the compound’s overall activity and selectivity.
Comparaison Avec Des Composés Similaires
1-(Tert-butyl)-4-chloro-2-fluorobenzene can be compared with other halogenated aromatic compounds such as:
1-(Tert-butyl)-4-chlorobenzene: Lacks the fluorine atom, resulting in different reactivity and applications.
1-(Tert-butyl)-4-fluorobenzene: Lacks the chlorine atom, leading to variations in chemical behavior and uses.
1-(Tert-butyl)-2-chloro-4-fluorobenzene: Positional isomer with different substitution patterns, affecting its chemical properties and applications.
The unique combination of tert-butyl, chlorine, and fluorine substituents in this compound imparts distinct characteristics that make it valuable for specific research and industrial purposes.
Propriétés
Formule moléculaire |
C10H12ClF |
|---|---|
Poids moléculaire |
186.65 g/mol |
Nom IUPAC |
1-tert-butyl-4-chloro-2-fluorobenzene |
InChI |
InChI=1S/C10H12ClF/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,1-3H3 |
Clé InChI |
OBAZLGMXGSDTTG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=C(C=C1)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13491026.png)
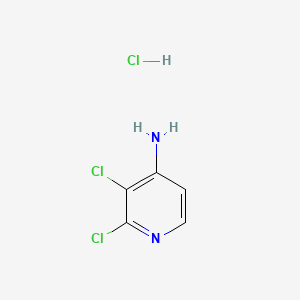
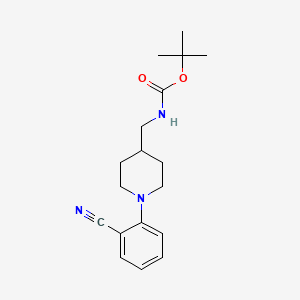

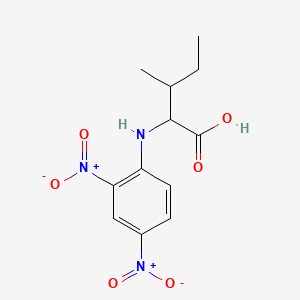
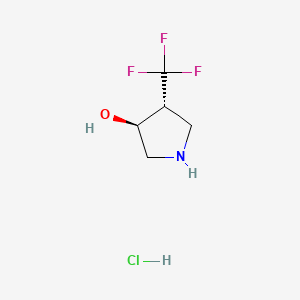
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13491073.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13491081.png)
